2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride
Description
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride is a pyrazole-derived compound featuring a methyl group at the 1-position, an amino group at the 4-position of the pyrazole ring, and a sulfanyl-linked acetic acid moiety, which is further stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₁ClN₃O₂S, with a calculated molecular weight of 236.5 g/mol. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-9-2-4(7)6(8-9)12-3-5(10)11;/h2H,3,7H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKDKIKQDTHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs with modifications to the pyrazole substituents, acid groups, or salt forms. Key differences are summarized below:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Electronic and Solubility Effects
- Amino vs. Chloro Substituents: The target’s 4-amino group (electron-donating) contrasts with the 4-chloro substituent in the analog from .
- Hydrochloride Salt: The hydrochloride form of the target compound increases polarity and solubility in aqueous media compared to non-salt analogs like 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid .
- However, the target’s shorter acetic acid chain may reduce steric hindrance compared to the butanoic acid backbone in .
Biological Activity
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid hydrochloride, commonly referred to as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is represented as follows:
- Molecular Formula : C₆H₁₀ClN₃O₂S
- Molecular Weight : 201.68 g/mol
- CAS Number : 90486263
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A study evaluated the antimicrobial activity of several pyrazole derivatives, including the target compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from to against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
The study also highlighted the compound's ability to inhibit biofilm formation, which is crucial for preventing chronic infections. The percentage reduction in biofilm formation was significantly higher compared to standard antibiotics like Ciprofloxacin .
The mechanism by which this pyrazole derivative exerts its antimicrobial effects involves inhibition of key bacterial enzymes. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between – and –, respectively . This dual inhibition mechanism contributes to its effectiveness against resistant strains of bacteria.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. According to safety data sheets, the compound may cause skin and eye irritation upon contact and respiratory irritation if inhaled . However, hemolytic activity studies have shown that it exhibits low toxicity with a % lysis range from to , indicating a favorable safety margin compared to other compounds .
Case Study 1: Efficacy Against MRSA
In a clinical setting, the efficacy of this compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics .
Case Study 2: Biofilm Inhibition
Another study focused on the ability of this compound to disrupt biofilm formation in Staphylococcus epidermidis. The results showed a significant reduction in biofilm mass when treated with the pyrazole derivative, suggesting its potential use in treating biofilm-associated infections .
Q & A
Q. What statistical frameworks are suitable for analyzing dose-response or structure-activity relationships in derivative studies?
- Methodological Answer : Use multivariate analysis (e.g., PCA, PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For dose-response, apply nonlinear regression (e.g., Hill equation) and report EC50/IC50 values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
